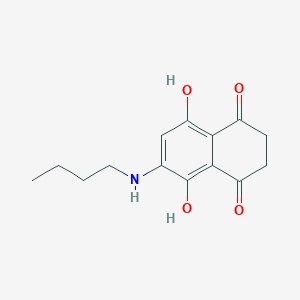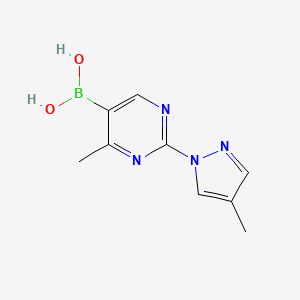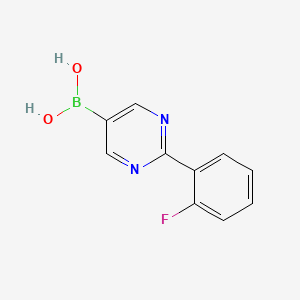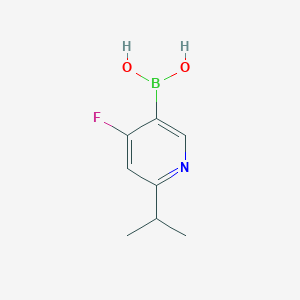
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a butylamino group attached to a naphthalene ring system, which includes two hydroxyl groups and a dihydroxyquinone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized to introduce the necessary hydroxyl and amino groups.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: The butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
作用機序
The mechanism of action of 6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its chemical structure and the nature of the target. For example, it has been shown to inhibit cyclin-dependent kinase 4, which is involved in cell cycle regulation.
類似化合物との比較
Similar Compounds
2-Butyl-6-(butylamino)-1H-benz(de)isoquinoline-1,3(2H)-dione:
Butylamino-pyrimido[4’,5’4,5]selenolo(2,3-b)quinoline: This compound has shown cytotoxic and cytostatic properties, making it a potential candidate for cancer treatment.
Uniqueness
6-(Butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
101663-60-9 |
|---|---|
分子式 |
C14H17NO4 |
分子量 |
263.29 g/mol |
IUPAC名 |
6-(butylamino)-5,8-dihydroxy-2,3-dihydronaphthalene-1,4-dione |
InChI |
InChI=1S/C14H17NO4/c1-2-3-6-15-8-7-11(18)12-9(16)4-5-10(17)13(12)14(8)19/h7,15,18-19H,2-6H2,1H3 |
InChIキー |
XVOWBFCPVRPKBK-UHFFFAOYSA-N |
正規SMILES |
CCCCNC1=CC(=C2C(=O)CCC(=O)C2=C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[[6-Amino-2-[(2-amino-3-hydroxypropanoyl)amino]hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B14081150.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)



![(5-Cyclopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B14081165.png)


![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081175.png)
![[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid](/img/structure/B14081176.png)


![6-hydroxy-3-methyl-8-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B14081196.png)
